molecular formula C10H7BrN2O2 B1343341 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid CAS No. 445302-27-2

1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1343341
M. Wt: 267.08 g/mol
InChI Key: BOXLOBBFTWDLPD-UHFFFAOYSA-N
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Description

The compound "1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves the use of 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate through catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% . Another method for synthesizing 1-substituted benzimidazoles, which are structurally related to imidazoles, employs o-bromophenyl isocyanide reacting with primary amines under CuI catalysis . Additionally, the alkylation of imidazole-4(5)-carboxylic acid derivatives with methyl bromoacetate has been reported to yield monoalkylation products .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was characterized by 1H NMR . In another study, a new imidazole derivative was characterized by IR, Mass, NMR (1H and 13C), and single-crystal X-ray diffraction, with Hirshfeld surface analysis to determine intercontacts in the crystal structure .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The study of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones revealed that these compounds react with triethylamine to give imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the reaction outcome . The reactivity of these compounds is influenced by the substituents on the phenyl ring and the conditions of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the molecular electrostatic surface analysis of a synthesized imidazole derivative indicated that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which can have implications for its reactivity and interaction with biological targets . The stability and charge transfer within the compound can be explained by frontier molecular orbital calculations, which are consistent with experimental data .

Scientific Research Applications

Synthesis and Chemical Reactions

Imidazole derivatives, including those related to 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, are key components in the synthesis of various compounds with potential applications in pharmaceuticals and materials science. The process intensification in flow synthesis of 1H-4-substituted imidazoles demonstrates the utility of these compounds in the efficient and environmentally friendly production of complex molecules like NS5A inhibitors, with daclatasvir being a prominent example. This method highlights the importance of high-temperature operations and continuous flow reactors in achieving high-purity imidazoles, underscoring the role of imidazole derivatives in advancing sustainable chemical processes (Carneiro et al., 2015).

Coordination Polymers and Metal–Organic Frameworks (MOFs)

Imidazole-based ligands, including variants of 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, are instrumental in constructing coordination polymers and MOFs. These structures are notable for their diverse architectures, which range from one-dimensional chains to three-dimensional frameworks, showcasing the versatility of imidazole derivatives in forming complex and functional materials. The synthesis of coordination polymers from imidazole-based multi-carboxylate ligands demonstrates the ability to create structures with unique properties, such as "H-shape" channels and irregular cages, which could have applications in gas storage, separation technologies, and catalysis (Guo et al., 2013).

Antimicrobial Applications

Imidazole derivatives synthesized from compounds related to 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid have shown potent antimicrobial activities. The synthesis of novel imidazoles as antimicrobial agents underscores the therapeutic potential of these compounds, highlighting their significance in developing new treatments for infections (Narwal et al., 2012).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.


Future Directions

This involves a discussion of potential areas for future research. It may include suggestions for improving the synthesis of the compound, studying its properties in more detail, or exploring new applications for the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database of chemical information. If you have specific questions about this compound or about chemistry in general, feel free to ask!


properties

IUPAC Name

1-(4-bromophenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXLOBBFTWDLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid

CAS RN

445302-27-2
Record name 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid
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